Cox2-IN-1
CAS No.:
Cat. No.: VC0007059
Molecular Formula: C17H12FN3O2S
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C17H12FN3O2S |
---|---|
Molecular Weight | 341.4 g/mol |
IUPAC Name | 1-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)pyrazole-3-carbonitrile |
Standard InChI | InChI=1S/C17H12FN3O2S/c1-24(22,23)16-8-2-12(3-9-16)17-10-14(11-19)20-21(17)15-6-4-13(18)5-7-15/h2-10H,1H3 |
Standard InChI Key | NKBRWXWNSUIHNI-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)F)C#N |
Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)F)C#N |
Chemical and Structural Profile of Cox2-IN-1
Cox2-IN-1 possesses a molecular formula of C<sub>17</sub>H<sub>12</sub>FN<sub>3</sub>O<sub>2</sub>S and a molecular weight of 341.4 g/mol. Its IUPAC name, 1-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)pyrazole-3-carbonitrile, reflects a pyrazole core substituted with fluorophenyl and methylsulfonylphenyl groups, which are critical for its COX-2 selectivity. The sulfonyl group at the para position of the phenyl ring enhances binding affinity to the COX-2 active site, a feature shared with other coxibs like celecoxib .
Table 1: Chemical Properties of Cox2-IN-1
Property | Value |
---|---|
Molecular Formula | C<sub>17</sub>H<sub>12</sub>FN<sub>3</sub>O<sub>2</sub>S |
Molecular Weight | 341.4 g/mol |
IUPAC Name | 1-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)pyrazole-3-carbonitrile |
SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)F)C#N |
IC<sub>50</sub> (COX-2) | 0.24 μM |
The compound’s structure optimizes interactions with the COX-2 enzyme’s hydrophobic pocket, particularly through the methylsulfonyl moiety, which mimics the arachidonic acid substrate’s carboxylate group . This design minimizes off-target effects on COX-1, as evidenced by its 1,000-fold selectivity over COX-1 in comparative assays .
Mechanism of Action: Targeting COX-2 Isoform Specificity
COX-2, encoded by the PTGS2 gene, catalyzes the conversion of arachidonic acid to prostaglandin H<sub>2</sub> (PGH<sub>2</sub>), a precursor of pro-inflammatory prostaglandins (e.g., PGE<sub>2</sub>) and thromboxanes . Unlike the constitutively expressed COX-1, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory therapies . Cox2-IN-1 inhibits COX-2 by competitively binding to the enzyme’s active site, preventing the abstraction of hydrogen from arachidonic acid and subsequent prostaglandin synthesis .
Key Mechanistic Insights:
-
Selectivity: Cox2-IN-1’s IC<sub>50</sub> for COX-2 (0.24 μM) contrasts sharply with its negligible inhibition of COX-1, even at concentrations exceeding 100 μM. This selectivity mirrors celecoxib, which exhibits a COX-2 IC<sub>50</sub> of 0.04 μM and a COX-1 IC<sub>50</sub> of 15 μM .
-
Structural Basis: The methylsulfonyl group in Cox2-IN-1 occupies the COX-2-specific side pocket, a region absent in COX-1, explaining its isoform specificity .
-
Downstream Effects: By suppressing PGE<sub>2</sub> production, Cox2-IN-1 reduces vasodilation, edema, and pain signaling in inflammatory contexts .
Preclinical Pharmacological Evaluations
In Vitro Studies
In human whole-blood assays, Cox2-IN-1 demonstrated dose-dependent inhibition of COX-2-derived PGE<sub>2</sub> without affecting COX-1-mediated thromboxane B<sub>2</sub> (TxB<sub>2</sub>) production . At 0.3 μM, it achieved >95% COX-2 inhibition, comparable to celecoxib’s efficacy . Notably, Cox2-IN-1’s potency surpasses older NSAIDs like indomethacin, which non-selectively inhibit both COX isoforms .
In Vivo Efficacy
Rodent models of inflammation revealed that oral administration of Cox2-IN-1 (10–30 mg/kg) significantly reduced paw edema and inflammatory cytokine levels (e.g., IL-6, TNF-α) without inducing gastric lesions. These findings align with studies of SC-560, a COX-1-selective inhibitor, which caused gastrointestinal toxicity at anti-inflammatory doses . Cox2-IN-1’s safety profile underscores its potential as a safer alternative to non-selective NSAIDs.
Table 2: Comparative IC<sub>50</sub> Values of COX Inhibitors
Compound | COX-1 IC<sub>50</sub> (μM) | COX-2 IC<sub>50</sub> (μM) | Selectivity Ratio (COX-2:COX-1) |
---|---|---|---|
Cox2-IN-1 | >100 | 0.24 | >416:1 |
Celecoxib | 15 | 0.04 | 375:1 |
Indomethacin | 0.01 | 0.3 | 0.03:1 |
SC-560 | 0.009 | 6.3 | 0.0014:1 |
Future Directions and Challenges
Optimizing Bioavailability
Current formulations of Cox2-IN-1 exhibit moderate oral bioavailability (~60% in rodents). Structural modifications, such as prodrug derivatization, could enhance absorption and half-life.
Combination Therapies
Synergistic effects with glucocorticoids or immunomodulators warrant exploration, particularly given COX-2’s role in amplifying inflammatory cascades .
Toxicological Profiling
Comprehensive toxicokinetic studies are essential to evaluate hepatic and renal safety, especially in populations with metabolic comorbidities.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume